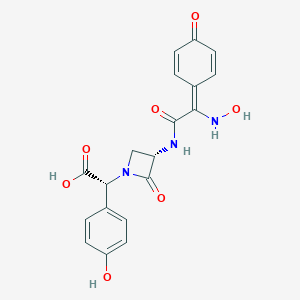
Nocardicin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nocardicin E is a monocyclic beta-lactam antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis. It belongs to the nocardicin family, which is known for its antimicrobial properties. This compound is particularly notable for its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls, making it an effective agent against certain bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nocardicin E is typically produced through the cultivation of Nocardia uniformis subsp. tsuyamanensis in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth . The biosynthesis involves the conversion of nocardicin C to this compound, facilitated by specific enzymes such as NocL .
Industrial Production Methods: For large-scale production, microbial fermentation is the preferred method. This involves optimizing the growth conditions of Nocardia species to maximize the yield of this compound. Advances in genetic engineering have also been employed to enhance the production titer and structural diversification of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Nocardicin E undergoes various chemical reactions, including:
Oxidation: Conversion of nocardicin C to this compound involves oxidation reactions.
Substitution: The addition of functional groups to the beta-lactam ring can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Used in the conversion of nocardicin C to this compound.
Enzymes: Specific enzymes like NocL facilitate the biosynthesis of this compound.
Major Products:
This compound: The primary product formed from the oxidation of nocardicin C.
Aplicaciones Científicas De Investigación
Nocardicin E has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics.
Biology: Investigated for its antimicrobial properties and its role in inhibiting bacterial cell wall synthesis.
Medicine: Potential therapeutic agent against bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the development of new antibiotics and antimicrobial agents
Mecanismo De Acción
Nocardicin E exerts its effects by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan strands. The inhibition of these proteins leads to the weakening of the bacterial cell wall and ultimately, cell lysis .
Comparación Con Compuestos Similares
Nocardicin A: Another member of the nocardicin family, known for its potent antimicrobial activity.
Nocardicin C: The precursor to nocardicin E in the biosynthetic pathway.
Nocardicin G: Another related compound with similar structural features
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to inhibit the synthesis of the peptidoglycan layer in bacterial cell walls. Unlike other beta-lactam antibiotics, this compound has a monocyclic beta-lactam ring, which contributes to its stability and resistance to beta-lactamase enzymes .
Propiedades
Número CAS |
63555-59-9 |
|---|---|
Fórmula molecular |
C19H17N3O7 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |
Clave InChI |
NMMOYDKOFASOBV-HKHZIIAMSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
SMILES isomérico |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |
SMILES canónico |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Sinónimos |
(αR,3S)-3-[[(2Z)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(Z)]]-3-[[(Hydroxyimino)(4-hydroxyphenyl)_x000B_acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















